molecular formula C18H17N5O2S B2915590 3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one CAS No. 880799-39-3

3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

Cat. No. B2915590
M. Wt: 367.43
InChI Key: BEOAIAXDTJUZNN-UHFFFAOYSA-N
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Description

The compound “3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one” is a complex organic molecule. It is part of the thieno[2,3-d]pyrimidine family .


Synthesis Analysis

The synthesis of this compound or its derivatives has been mentioned in several studies. For instance, a study mentioned the use of a compound that could serve as a main building block in the synthesis of target heterocyclic systems like thieno[2,3-d]pyrimidine . Another study discussed the synthesis of benzo[4,5]thieno[2,3-b]pyridine derivatives as high triplet energy bipolar host materials .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. A study mentioned the transformations of tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones in the presence of alkynes bearing electron-withdrawing substituents .

Scientific Research Applications

Synthesis and Characterization

Research on related compounds focuses on developing novel synthetic methodologies to access fused triazolothiadiazol and triazolopyrimidin derivatives. Nagaraju et al. (2013) reported a facile synthesis of novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile through multi-step reactions, establishing structures based on spectral data Nagaraju, K., Kotaiah, Y., Sampath, C., Harikrishna, N., & Rao, C. (2013). A facile synthesis of some novel fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives. Journal of Sulfur Chemistry, 34(3), 264-275. Gomha (2009) described a one-pot synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones, emphasizing the efficiency of the synthetic process Gomha, S. M. (2009). A facile one-pot synthesis of 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones. Monatshefte für Chemie - Chemical Monthly, 140(2), 213-220.

Biological Activities

Several studies have investigated the antimicrobial activities of compounds within this chemical family. For instance, Soliman et al. (2009) synthesized a series of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, revealing preliminary antimicrobial testing that identified certain compounds with significant activity against C. albicans and S. aureus Soliman, R., Habib, N. S., El-Tombary, A. A., El‐Hawash, S. A., & Shaaban, O. G. (2009). Synthesis of Tetrahydro- benzothieno(2,3-d)pyrimidine and Tetrahydrobenzothieno(3,2-e)- (1,2,4)triazolo(4,3-c)pyrimidine Derivatives as Potential Antimicrobial Agents. Scientia Pharmaceutica, 77(4), 755-774. The work by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, some of which demonstrated good to moderate antimicrobial activities, highlighting the potential of these compounds in addressing resistant microbial strains Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15(4), 2427-2438.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, one study suggested that benzo[4,5]thieno[2,3-b]pyridine derivatives may serve as models for the development of antimalarial agents . Another study discussed the potential of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials for different applications .

properties

IUPAC Name

14-(4-methoxyanilino)-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-25-11-8-6-10(7-9-11)19-17-21-22-18-20-15-14(16(24)23(17)18)12-4-2-3-5-13(12)26-15/h6-9H,2-5H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOAIAXDTJUZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NNC3=NC4=C(C5=C(S4)CCCC5)C(=O)N32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

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